molecular formula C26H24B2O3 B12581088 Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl- CAS No. 515157-44-5

Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-

Cat. No.: B12581088
CAS No.: 515157-44-5
M. Wt: 406.1 g/mol
InChI Key: QIQPJCMSQCPFHL-UHFFFAOYSA-N
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Description

Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] is a compound belonging to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions and applications. Borinic acids, in particular, are characterized by the presence of two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond, which imparts unique chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] typically involves the addition of organometallic reagents to boranes. Common reagents used include boron trihalides (BX3), boronic esters, and aminoboranes. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of borinic acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, borates, boranes, and various substituted borinic acids. These products have significant applications in organic synthesis and materials science .

Mechanism of Action

The mechanism of action of borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] involves its ability to coordinate with various functional groups, such as alcohols, diols, and amino alcohols. This coordination facilitates regioselective functionalization and catalysis. The compound’s Lewis acidity plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] is unique due to its enhanced Lewis acidity and ability to form stable complexes with various functional groups. This makes it particularly useful in catalysis and functionalization reactions, setting it apart from other boron-containing compounds .

Properties

CAS No.

515157-44-5

Molecular Formula

C26H24B2O3

Molecular Weight

406.1 g/mol

IUPAC Name

[4-[[4-[hydroxy(phenyl)boranyl]phenyl]methoxymethyl]phenyl]-phenylborinic acid

InChI

InChI=1S/C26H24B2O3/c29-27(23-7-3-1-4-8-23)25-15-11-21(12-16-25)19-31-20-22-13-17-26(18-14-22)28(30)24-9-5-2-6-10-24/h1-18,29-30H,19-20H2

InChI Key

QIQPJCMSQCPFHL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=C(C=C2)COCC3=CC=C(C=C3)B(C4=CC=CC=C4)O)O

Origin of Product

United States

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